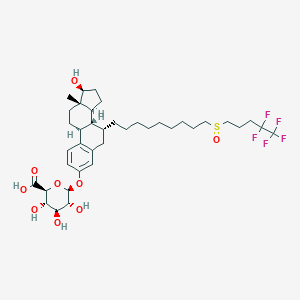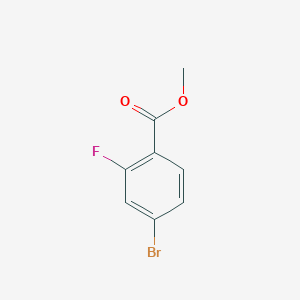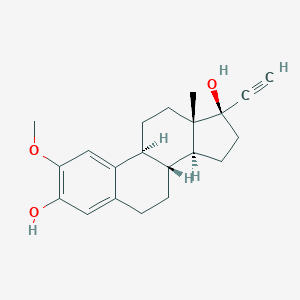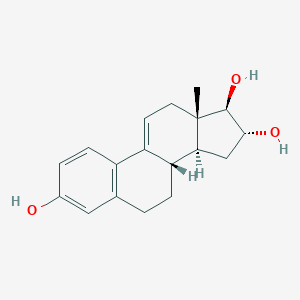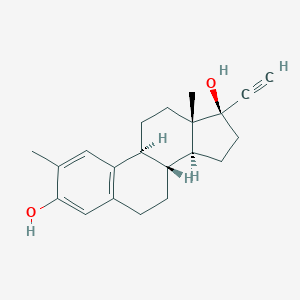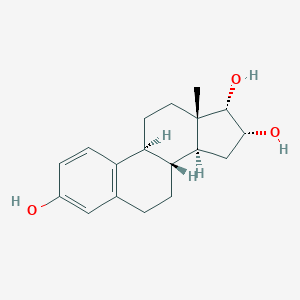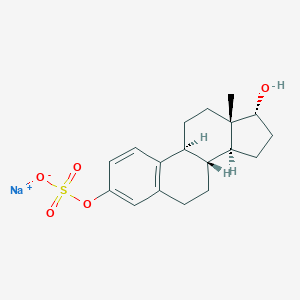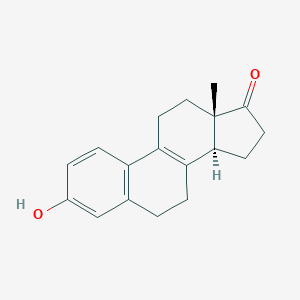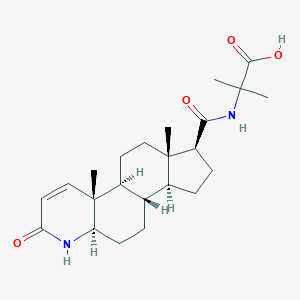
Finasterid-Carbonsäure
Übersicht
Beschreibung
Finasteride Carboxylic Acid is a compound with the molecular formula C23H34N2O4 . It is used in Finasteride impurity profiling during commercial production of Finasteride and its related formulations . It is a metabolite of Finasteride and an inhibitor of 5α-reductase .
Molecular Structure Analysis
Finasteride Carboxylic Acid has an average mass of 402.527 Da and a monoisotopic mass of 402.251862 Da . It has 7 defined stereocenters . It contains total 66 bond(s); 32 non-H bond(s), 4 multiple bond(s), 3 rotatable bond(s), 4 double bond(s), 1 five-membered ring(s), 3 six-membered ring(s), 1 nine-membered ring(s), 2 ten-membered ring(s), 1 carboxylic acid(s) (aliphatic) .Physical And Chemical Properties Analysis
Finasteride Carboxylic Acid has a density of 1.2±0.1 g/cm3, a boiling point of 658.3±55.0 °C at 760 mmHg, and a flash point of 351.9±31.5 °C . It has 6 H bond acceptors, 3 H bond donors, and 3 freely rotating bonds . Its ACD/LogP is 2.34 .Wissenschaftliche Forschungsanwendungen
Organische Synthese
Carbonsäuren, einschließlich Finasterid-Carbonsäure, spielen eine entscheidende Rolle in der organischen Synthese . Sie können in Reaktionen als Elektrophile oder Nucleophile wirken . Zum Beispiel können Kondensationsreagenzien oder Katalysatoren die Carbonsäuren mit Alkoholen verbinden, um die entsprechenden Ester zu erhalten . Diese Eigenschaft könnte bei der Synthese verschiedener organischer Verbindungen genutzt werden.
Nanotechnologie
Carbonsäuren werden in der Nanotechnologie zur Oberflächenmodifikation von Nanostrukturen verwendet . Sie können beispielsweise bei der Oberflächenmodifikation von mehrwandigen Kohlenstoffnanoröhren (MWCNTs) durch Ultraschallstrahlung helfen . Dies könnte zur Herstellung von Polymer-Nanomaterialien führen .
Polymere
Carbonsäuren und ihre Derivate werden bei der Herstellung von Polymeren und Biopolymeren verwendet . Sie können als Monomere, Additive, Katalysatoren usw. verwendet werden . Die Carboxylgruppe in this compound könnte möglicherweise in ähnlichen Anwendungen eingesetzt werden.
Beschichtungen und Klebstoffe
Carbonsäuren werden bei der Herstellung von Beschichtungen und Klebstoffen verwendet . Die Carboxylgruppe in this compound könnte möglicherweise wünschenswerte Eigenschaften in diesen Anwendungen liefern.
Pharmazeutische Medikamente
Carbonsäuren werden bei der Synthese verschiedener pharmazeutischer Medikamente verwendet
Wirkmechanismus
Target of Action
Finasteride Carboxylic Acid is a metabolite of Finasteride . The primary target of Finasteride is the Type II 5-alpha reductase , an intracellular enzyme that converts the androgen testosterone into 5-alpha-dihydrotestosterone (DHT) . This enzyme is found in high concentrations in certain tissues, including the prostate gland, scalp, and genital skin .
Biochemical Pathways
By inhibiting 5-alpha reductase, Finasteride Carboxylic Acid reduces the levels of DHT, a potent androgen hormone . This affects various biochemical pathways, particularly those involved in androgen-dependent disorders characterized by high levels of DHT . The reduction in DHT levels can lead to changes in the growth and development of tissues such as the prostate gland and hair follicles .
Pharmacokinetics
Finasteride is well absorbed after oral administration, and its absorption rate may be slowed postprandially . The presence of food has no effect on its total bioavailability . Finasteride undergoes extensive hepatic metabolism to essentially inactive metabolites, which are eliminated through the bile and urine . Therapeutic doses of Finasteride produce a rapid and pronounced effect in reducing both plasma and prostate tissue levels of DHT .
Result of Action
The inhibition of 5-alpha reductase and the subsequent reduction in DHT levels have several effects. In the context of hair loss, lower DHT levels can slow down or stop hair follicle shrinkage, potentially leading to hair regrowth over time . In the context of benign prostatic hyperplasia (BPH), a decrease in DHT levels can lead to a reduction in prostate size, alleviating symptoms associated with BPH .
Action Environment
The action of Finasteride Carboxylic Acid, like that of Finasteride, can be influenced by various environmental factors. Additionally, the effectiveness of Finasteride can vary based on the individual’s genetic makeup and the specific tissue or organ system involved . More research is needed to fully understand how environmental factors influence the action, efficacy, and stability of Finasteride Carboxylic Acid.
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Finasteride Carboxylic Acid interacts with the enzyme 5α-reductase, inhibiting its function . This interaction prevents the conversion of testosterone to 5α-dihydrotestosterone, a more potent androgen .
Cellular Effects
By inhibiting 5α-reductase, Finasteride Carboxylic Acid affects various cellular processes. It influences cell function by altering the levels of androgenic hormones, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Finasteride Carboxylic Acid exerts its effects at the molecular level through binding interactions with 5α-reductase . This binding inhibits the enzyme’s activity, preventing the conversion of testosterone to 5α-dihydrotestosterone and leading to changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of Finasteride Carboxylic Acid can change over time in laboratory settings .
Dosage Effects in Animal Models
The effects of Finasteride Carboxylic Acid can vary with different dosages in animal models . Studies are ongoing to determine any threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Finasteride Carboxylic Acid is involved in the metabolic pathway that converts testosterone to 5α-dihydrotestosterone . It interacts with the enzyme 5α-reductase, and its inhibition can affect metabolic flux or metabolite levels .
Transport and Distribution
Future studies will aim to identify any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
Future studies will aim to identify any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Eigenschaften
IUPAC Name |
2-[[(1S,3aS,3bS,5aR,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carbonyl]amino]-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N2O4/c1-21(2,20(28)29)25-19(27)16-7-6-14-13-5-8-17-23(4,12-10-18(26)24-17)15(13)9-11-22(14,16)3/h10,12-17H,5-9,11H2,1-4H3,(H,24,26)(H,25,27)(H,28,29)/t13-,14-,15-,16+,17+,22-,23+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFTBMAPJHKDDJV-MKMSXTRJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)NC(C)(C)C(=O)O)CCC4C3(C=CC(=O)N4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC(C)(C)C(=O)O)CC[C@@H]4[C@@]3(C=CC(=O)N4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10595331 | |
| Record name | N-[(4aR,4bS,6aS,7S,9aS,9bS,11aR)-4a,6a-Dimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carbonyl]-2-methylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10595331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
116285-37-1 | |
| Record name | Finasteride carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116285371 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[(4aR,4bS,6aS,7S,9aS,9bS,11aR)-4a,6a-Dimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carbonyl]-2-methylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10595331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FINASTERIDE CARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K71S04GO1T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(8R,9S,13S,14S,17R)-17-hydroxy-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]acetonitrile](/img/structure/B195114.png)


